molecular formula C14H12BrNO2 B13762964 2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol

2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol

Cat. No.: B13762964
M. Wt: 306.15 g/mol
InChI Key: VRVFTJLAUQEHHQ-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol is an organic compound with the molecular formula C14H12BrNO2 It is known for its unique structure, which includes a bromophenyl group, an iminomethyl group, and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol typically involves the condensation reaction between 4-bromobenzaldehyde and 5-methoxy-2-aminophenol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluorophenyl)iminomethyl]-5-methoxyphenol
  • 2-[(4-Iodophenyl)iminomethyl]-5-methoxyphenol
  • 2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol

Uniqueness

2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its fluorine, iodine, and chlorine analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

2-[(4-bromophenyl)iminomethyl]-5-methoxyphenol

InChI

InChI=1S/C14H12BrNO2/c1-18-13-7-2-10(14(17)8-13)9-16-12-5-3-11(15)4-6-12/h2-9,17H,1H3

InChI Key

VRVFTJLAUQEHHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)Br)O

Origin of Product

United States

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